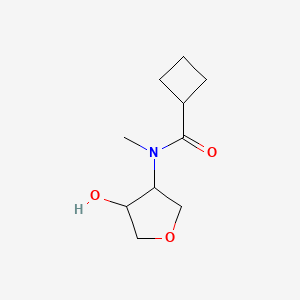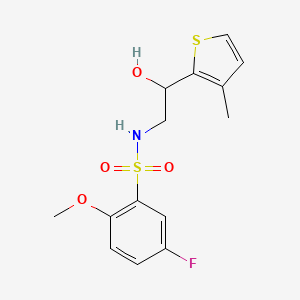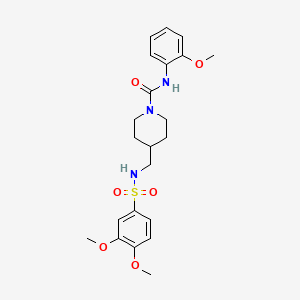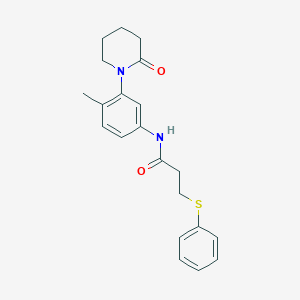
N-(4-Hydroxyoxolan-3-yl)-N-methylcyclobutanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Hydroxyoxolan-3-yl)-N-methylcyclobutanecarboxamide, commonly known as HMBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery. HMBC is a cyclic nucleotide analog that is structurally similar to cAMP, which is an important second messenger in many cellular processes. In
作用机制
The mechanism of action of HMBC involves its interaction with the catalytic site of kinases, which results in the inhibition of their activity. HMBC acts as a competitive inhibitor of kinases by binding to the ATP-binding site of the enzyme. This prevents the binding of ATP, which is required for the phosphorylation of the substrate. As a result, the downstream signaling pathway is disrupted, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
HMBC has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that HMBC inhibits the growth of cancer cells, such as melanoma and breast cancer cells, by inducing cell cycle arrest and apoptosis. In vivo studies have demonstrated that HMBC exhibits potent anti-inflammatory and anti-angiogenic effects, which may be useful for the treatment of various inflammatory and angiogenic diseases.
实验室实验的优点和局限性
One of the main advantages of using HMBC in lab experiments is its high potency and specificity. HMBC exhibits potent inhibitory activity against various kinases, which makes it a useful tool for studying the role of kinases in various cellular processes. However, one of the limitations of using HMBC is its potential toxicity. HMBC has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for the research on HMBC. One area of research is the development of HMBC as a therapeutic agent for the treatment of various diseases, such as cancer and cardiovascular diseases. Another area of research is the identification of novel kinases that are targeted by HMBC. This may lead to the discovery of new signaling pathways that are involved in various cellular processes. Additionally, the development of new synthetic methods for HMBC may lead to the discovery of new analogs with improved potency and selectivity.
合成方法
The synthesis of HMBC involves the reaction between 3,4-dihydroxybutyric acid and N-methylcyclobutanecarboxamide. The reaction is catalyzed by a Lewis acid, such as titanium tetrachloride or boron trifluoride. The resulting product is then purified using various chromatographic techniques, such as silica gel column chromatography or preparative high-performance liquid chromatography (HPLC).
科学研究应用
HMBC has been extensively studied for its potential application in drug discovery. It has been shown to exhibit potent inhibitory activity against various kinases, such as protein kinase A (PKA) and cyclic nucleotide phosphodiesterase (PDE). These kinases play important roles in many cellular processes, including cell growth, differentiation, and apoptosis. Therefore, HMBC has the potential to be developed as a therapeutic agent for the treatment of various diseases, such as cancer and cardiovascular diseases.
属性
IUPAC Name |
N-(4-hydroxyoxolan-3-yl)-N-methylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-11(8-5-14-6-9(8)12)10(13)7-3-2-4-7/h7-9,12H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDRSGORPGSESR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1COCC1O)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Hydroxyoxolan-3-yl)-N-methylcyclobutanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-2-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline](/img/structure/B2862751.png)
![1-[[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B2862753.png)

![3-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}-1,2-oxazole-5-carboxylic acid](/img/structure/B2862757.png)
![(6-methoxypyridin-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2862759.png)
![1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-5-(morpholin-4-ylsulfonyl)pyridin-2(1H)-one](/img/structure/B2862760.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2862761.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2862762.png)
![2-Methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]-propan-1-amine dihydrochloride](/img/no-structure.png)
![3-benzyl-N-(3-fluoro-4-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2862765.png)

![Tert-butyl 9-oxo-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B2862769.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2862771.png)